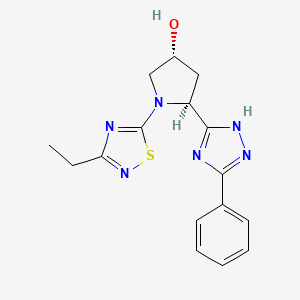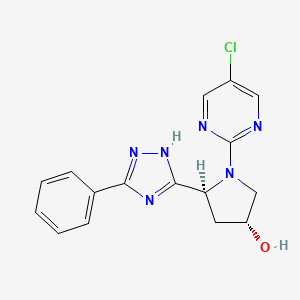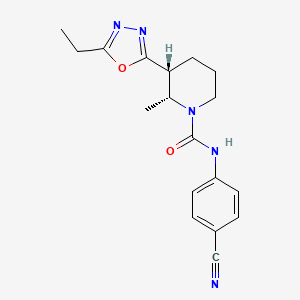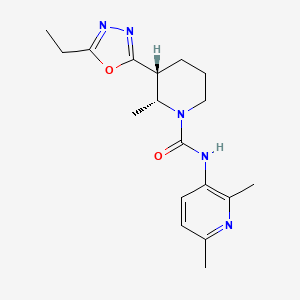![molecular formula C15H21F3N2O2 B7354671 (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol](/img/structure/B7354671.png)
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a piperidine-based compound that has been synthesized using various methods, and has shown promising results in a range of research applications.
Mechanism of Action
The mechanism of action of (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol is not fully understood, but it is thought to involve the modulation of signaling pathways within cells. This compound has been shown to bind to a range of receptors, including the dopamine D2 receptor, the adenosine A1 receptor, and the serotonin 5-HT1A receptor. This compound has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP in cells, which can lead to a range of downstream effects. This compound has also been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and is readily available from commercial sources. This compound has also been shown to have a range of biological activities, making it a useful tool for studying signaling pathways and other cellular processes. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can have off-target effects, and its effects can be cell type-specific.
Future Directions
There are a number of future directions for research on (2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol. One area of research is the development of new synthetic methods for this compound, which could lead to improved yields and purity. Another area of research is the identification of new biological targets for this compound, which could lead to the development of new therapies for a range of diseases. Finally, there is also potential for the development of new derivatives of this compound, which could have improved biological activity and specificity.
Synthesis Methods
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol can be synthesized using a variety of methods, including the reaction of 5-(trifluoromethyl)pyridin-2-ylmethanol with piperidine and 2-propanol. Other methods have also been reported, including the use of 1,2-dichloroethane as a solvent, and the use of palladium-catalyzed coupling reactions.
Scientific Research Applications
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including binding to G protein-coupled receptors, and inhibiting the activity of enzymes such as phosphodiesterases. This compound has also been shown to have potential applications in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2S)-1-[4-[[5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-11(21)9-20-6-4-12(5-7-20)10-22-14-3-2-13(8-19-14)15(16,17)18/h2-3,8,11-12,21H,4-7,9-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEXYWXAJQNIEH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)COC2=NC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)




![4-(2-methyltriazol-4-yl)-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7354656.png)

![N-[4-[[(2R,6R)-2-(2-hydroxyethyl)-6-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7354663.png)
![2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
![methyl 3-[[(7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methyl]benzoate](/img/structure/B7354668.png)
![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
![N-cyclopropyl-2-[(2S,4R)-4-hydroxy-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7354686.png)